molecular formula C24H24F3N3O2 B2887579 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 921578-37-2

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2887579
CAS No.: 921578-37-2
M. Wt: 443.47
InChI Key: YOZBYWNHRKNPPM-UHFFFAOYSA-N
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Description

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetically derived small molecule of significant interest in preclinical pharmaceutical research. Its molecular structure, which incorporates a quinoline core linked to a substituted phenylacetamide via an ether chain, suggests potential for diverse biological activity. Researchers are investigating this compound primarily as a potential modulator of various cellular signaling pathways. The presence of the 3-(trifluoromethyl)phenyl group is a common pharmacophore in medicinal chemistry known to enhance a compound's metabolic stability and binding affinity, making this agent a valuable tool for structure-activity relationship (SAR) studies. The exact mechanism of action and primary molecular targets are currently subjects of ongoing investigative research and have not been fully elucidated. This product is intended for laboratory analysis and research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O2/c1-16-5-4-12-30(14-16)21-11-10-17-6-2-9-20(23(17)29-21)32-15-22(31)28-19-8-3-7-18(13-19)24(25,26)27/h2-3,6-11,13,16H,4-5,12,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZBYWNHRKNPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide , with the CAS number 921578-37-2 , is a complex organic molecule notable for its structural features, including a quinoline core, a piperidine ring, and an acetamide group. This unique structure suggests potential biological activities, particularly in pharmacological contexts.

The molecular formula of this compound is C24H24F3N3O2C_{24}H_{24}F_{3}N_{3}O_{2}, and it has a molecular weight of approximately 443.5 g/mol . The presence of trifluoromethyl and piperidine functionalities may enhance its interaction with biological targets, potentially leading to diverse pharmacological effects .

Anticancer Potential

Research on compounds structurally related to this compound indicates potential anticancer properties. For example, quinoline derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. Although direct studies on this specific compound are lacking, the structural similarities suggest it may exhibit comparable activities .

Enzyme Interaction

The compound may interact with key enzymes involved in metabolic pathways. Similar compounds have demonstrated the ability to inhibit enzymes like PI3K and mTOR, which are critical in cancer biology. The trifluoromethyl group may enhance binding affinity to these targets, potentially leading to significant biological effects .

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaNotable Features
N-(2,6-dimethylphenyl)-2-(phenylthio)acetamideC16H18N2OSContains sulfur linkage; potential for varied biological activity
3-Methylquinolin-8-olC10H9NKnown for antimicrobial properties
N-(4-methoxyphenyl)-2-(morpholino)acetamideC17H20N2O2Features a morpholine ring; potential CNS activity

These comparisons highlight the unique structural diversity of this compound and suggest that its binding affinity to biological targets could be superior due to its complex architecture.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, research into similar quinoline-based compounds has provided insights into their biological activities:

  • Anticancer Activity : Studies have shown that quinoline derivatives can suppress tumor growth in various cancer models. For instance, one study demonstrated that a related compound significantly inhibited tumor growth in U87 glioblastoma xenografts at doses as low as 20 mg/kg .
  • Enzyme Inhibition : Compounds with similar structures have been tested for their ability to inhibit mTOR kinase activity. These studies reveal that modifications in the piperidine or phenyl groups can significantly impact potency and selectivity against cancer cell lines .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of the target compound with analogs from literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₃H₂₂F₃N₃O₂* ~445.4 3-Methylpiperidin-1-yl, 3-(trifluoromethyl)phenyl Compact substituents may enhance target selectivity and solubility .
2-{[2-(Piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₃H₂₂F₃N₃O₃ 445.4 Piperidin-1-yl, 4-(trifluoromethoxy)phenyl Trifluoromethoxy group increases electron-withdrawing effects vs. trifluoromethyl.
2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide C₃₁H₃₃N₃O₂ 479.6 4-Benzylpiperidin-1-yl, 4-ethylphenyl Bulky benzyl group may reduce solubility but improve membrane permeability.
HC067047 (from ) C₂₃H₂₂F₃N₃O₂ 445.4 3-(Trifluoromethyl)phenyl, pyrrole-carboxamide Shared trifluoromethylphenyl group; potential TRP channel modulation activity.

*Hypothetical formula based on analogs.

Key Observations:
  • Substituent Effects: The 3-methylpiperidine group in the target compound likely confers a balance between steric bulk and conformational flexibility compared to piperidine () or 4-benzylpiperidine (). The latter’s benzyl group increases molecular weight (479.6 vs.
  • Trifluoromethyl vs. Trifluoromethoxy : The target compound’s 3-(trifluoromethyl)phenyl group is more electron-withdrawing than the 4-(trifluoromethoxy)phenyl group in ’s analog, which may influence binding affinity to hydrophobic pockets .
  • Spatial Arrangement: Structural data from indicates that the dihedral angle between the quinoline ring and the benzene ring in related compounds (e.g., 87.19°) affects intermolecular interactions, such as hydrogen bonding with water . This could imply similar solubility challenges for the target compound.

Q & A

Q. What synthetic methodologies are employed for synthesizing this compound, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and heterocyclic ring formation. Key steps include:

  • Quinoline core synthesis : Alkylation of 3-methylpiperidine with a halogenated quinoline precursor under reflux in aprotic solvents (e.g., DMF or THF) .
  • Acetamide coupling : Reaction of the intermediate with 3-(trifluoromethyl)phenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve purity (>95% by HPLC) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the quinoline-piperidine linkage and acetamide group .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₄H₂₃F₃N₃O₂) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect common impurities like unreacted intermediates .

Q. How can researchers address solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in buffered saline (PBS) .
  • Surfactant-assisted dispersion : Polysorbate-80 (0.01–0.1% w/v) enhances aqueous solubility for cell-based studies .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for higher yields?

  • Quantum chemical modeling : Density Functional Theory (DFT) predicts transition states for key steps like piperidine-quinoline alkylation, guiding solvent and catalyst selection (e.g., K₂CO₃ in DMF) .
  • Machine learning : Training models on reaction databases (e.g., Reaxys) identifies optimal conditions (temperature, catalyst loading) to reduce side products .

Q. How can contradictory biological activity data be resolved?

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cellular viability tests (MTT assay) to distinguish direct target engagement from off-target effects .
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may explain variability in IC₅₀ values across studies .

Q. What strategies mitigate impurities from multi-step syntheses?

  • In-line monitoring : ReactIR tracks intermediate formation in real time, enabling timely adjustments (e.g., quenching excess reagents) .
  • Design of Experiments (DoE) : Multi-variable optimization (temperature, stoichiometry) minimizes byproducts like dehalogenated quinoline derivatives .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

  • ADME studies :
  • Absorption : Caco-2 cell monolayers predict intestinal permeability .
  • Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation .
    • Plasma protein binding : Equilibrium dialysis assesses free fraction availability for target engagement .

Q. What mechanistic studies elucidate its interaction with biological targets?

  • X-ray crystallography : Co-crystallization with putative targets (e.g., kinases) identifies binding motifs and guides structure-activity relationship (SAR) studies .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐₙ, kₒff) for affinity validation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Inter-laboratory validation : Cross-check NMR chemical shifts and melting points using standardized protocols (e.g., USP guidelines) .
  • Polymorph screening : Differential Scanning Calorimetry (DSC) identifies crystalline forms that may alter physical properties .

Q. Why do biological activities vary between similar structural analogs?

  • Steric and electronic effects : Fluorine substitution (e.g., trifluoromethyl group) alters lipophilicity (LogP) and hydrogen-bonding capacity, impacting target affinity .
  • Conformational analysis : Molecular dynamics simulations reveal how 3-methylpiperidine flexibility influences binding pocket accommodation .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures for analogous quinoline-acetamide derivatives .
  • Analytical workflows : Guidelines for NMR interpretation and HPLC method development .
  • Computational tools : ICReDD’s reaction path search algorithms for optimizing synthetic routes .

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